REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][n:7][nH:8][c:9]2[cH:10]1.[CH3:13][I:14].[CH3:15][OH:16].[CH3:17][CH2:18][O:19][CH2:20][CH3:21].[K+:12].[OH-:11]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][n:7][n:8]([CH3:13])[c:9]2[cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2cn[nH]c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1ncc2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |